molecular formula C5H10Cl4NOP B14003238 n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride CAS No. 56252-51-8

n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride

Cat. No.: B14003238
CAS No.: 56252-51-8
M. Wt: 272.9 g/mol
InChI Key: ZLXODQTZPBFCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride: is a chemical compound known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of multiple chlorine atoms and a phosphonamidic group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and formaldehyde under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0°C to prevent side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization helps in obtaining the compound with the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: The major products include substituted phosphonamidic chlorides and phosphonamidates.

    Oxidation: The primary products are phosphonic acids and their esters.

    Reduction: The main products are phosphine derivatives and secondary amines.

Scientific Research Applications

n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonamidic compounds.

    Biology: The compound is studied for its potential as a biochemical tool in the modification of biomolecules.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents, particularly in the development of anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride involves its interaction with nucleophilic sites in target molecules. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The phosphonamidic group plays a crucial role in stabilizing the intermediate species formed during these reactions, thereby enhancing the efficiency and selectivity of the compound.

Comparison with Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • Bis(2-chloroethyl)methylamine
  • N,N-Bis(2-chloroethyl)amine

Comparison: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride is unique due to the presence of the phosphonamidic group, which imparts distinct reactivity and stability compared to other similar compounds. While Bis(2-chloroethyl)amine hydrochloride and Bis(2-chloroethyl)methylamine are primarily used in organic synthesis, the phosphonamidic chloride variant offers additional versatility in biochemical and medicinal applications. The presence of the phosphonamidic group also enhances the compound’s ability to form stable intermediates, making it a valuable reagent in complex chemical transformations.

Properties

CAS No.

56252-51-8

Molecular Formula

C5H10Cl4NOP

Molecular Weight

272.9 g/mol

IUPAC Name

2-chloro-N-[chloro(chloromethyl)phosphoryl]-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C5H10Cl4NOP/c6-1-3-10(4-2-7)12(9,11)5-8/h1-5H2

InChI Key

ZLXODQTZPBFCQD-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)P(=O)(CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.